![molecular formula C12H19NO3 B12947579 tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate: is a complex organic compound with a bicyclic structure It is part of the tropane alkaloid family, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves the use of tropinone derivatives. One common method includes the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . The reaction conditions often involve the use of solvents like ethyl acetate and n-heptane, and purification is done through silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The focus would be on optimizing yield and purity through controlled reaction environments and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce ketones or aldehydes to alcohols.
Substitution: Commonly used to replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halides and bases like sodium hydroxide.
Major Products Formed: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets. These targets often include enzymes or receptors in biological systems. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
Uniqueness: What sets tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate apart is its specific stereochemistry and the presence of the tert-butyl group.
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-10,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPNEYDCDGNCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)
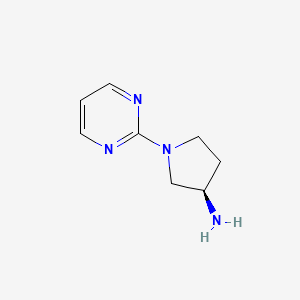

![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)

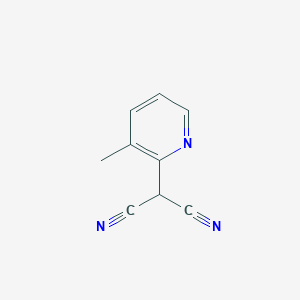

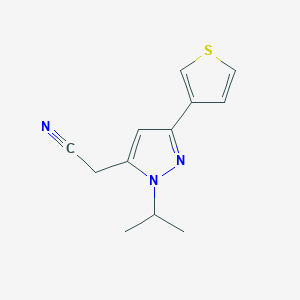

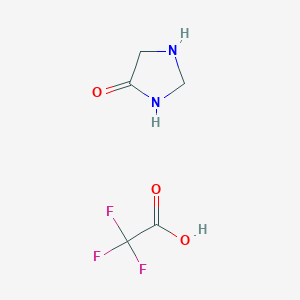
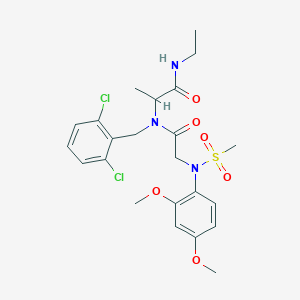
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)
